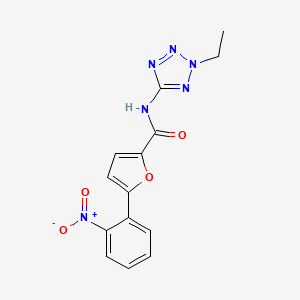![molecular formula C21H18ClN3 B5781831 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline](/img/structure/B5781831.png)
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline is a chemical compound that has attracted the attention of scientists due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been found to inhibit the replication of certain viruses by interfering with their ability to infect host cells.
Biochemical and Physiological Effects
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the activity of certain enzymes that are involved in the inflammatory response. The compound has also been found to have a protective effect on liver cells and to improve glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline. One area of research is to investigate its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and administration route of the compound. Another area of research is to investigate its potential as an anti-viral agent. The compound has been found to inhibit the replication of certain viruses, and further studies are needed to determine its efficacy against other viruses. Additionally, future research could focus on improving the solubility of the compound to make it more suitable for in vivo use.
Conclusion
In conclusion, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline is a promising compound with potential applications in scientific research. Its anti-tumor, anti-inflammatory, and anti-viral properties make it a promising candidate for cancer treatment and other therapeutic applications. Further research is needed to fully understand its mechanism of action and to optimize its use in lab experiments and clinical settings.
Méthodes De Synthèse
The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline involves the reaction of 4-chloroaniline with benzyl 2-bromoacetate in the presence of potassium carbonate and palladium acetate. The reaction mixture is then heated and stirred for several hours to obtain the desired product. The yield of the synthesis method is around 70%.
Applications De Recherche Scientifique
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline has been extensively studied for its potential applications in scientific research. It has been found to possess anti-tumor, anti-inflammatory, and anti-viral properties. The compound has been used in various research studies to investigate its effects on cancer cells, viruses, and inflammation.
Propriétés
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-4-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3/c22-17-10-12-18(13-11-17)23-14-21-24-19-8-4-5-9-20(19)25(21)15-16-6-2-1-3-7-16/h1-13,23H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJHRRFBGLTVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

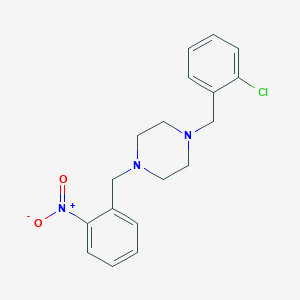
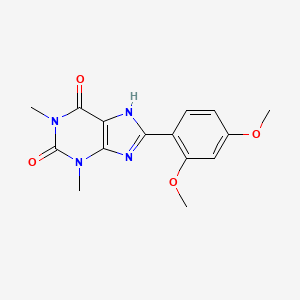
![1-[2-(methoxymethyl)benzyl]-1H-benzimidazole](/img/structure/B5781777.png)
methanone](/img/structure/B5781780.png)
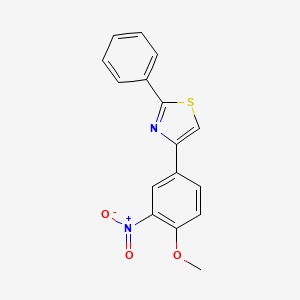
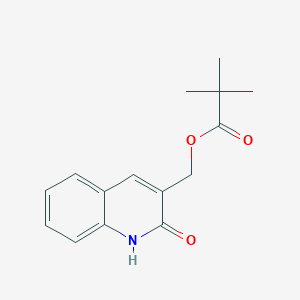

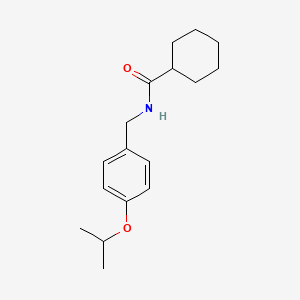
![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B5781815.png)
![2-{[1-(4-nitrophenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5781823.png)
![methyl 3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoate](/img/structure/B5781833.png)
![3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781838.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5781851.png)
